molecular formula C13H15NO8 B11468634 3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid

3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid

Cat. No.: B11468634
M. Wt: 313.26 g/mol
InChI Key: YMKNYHIMOZLIIG-UHFFFAOYSA-N
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Description

3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid is an organic compound characterized by the presence of a nitro group and two methoxy groups attached to a benzene ring, which is further connected to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 4,5-dimethoxybenzene to introduce the nitro group. This is followed by a Friedel-Crafts acylation to attach the pentanedioic acid moiety. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and Lewis acids such as aluminum chloride for the acylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates. The purification process typically involves recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid groups can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.

    Esterification: Concentrated sulfuric acid or p-toluenesulfonic acid as catalysts.

Major Products

    Reduction: 3-(4,5-Dimethoxy-2-aminophenyl)pentanedioic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Esterification: Dimethyl 3-(4,5-dimethoxy-2-nitrophenyl)pentanedioate.

Scientific Research Applications

3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4,5-Dimethoxy-2-nitrophenyl)propanoic acid: Similar structure but with a shorter carbon chain.

    3-(4,5-Dimethoxy-2-nitrophenyl)butanoic acid: Similar structure with a different carbon chain length.

    3-(4,5-Dimethoxy-2-nitrophenyl)hexanedioic acid: Similar structure with a longer carbon chain.

Uniqueness

3-(4,5-Dimethoxy-2-nitrophenyl)pentanedioic acid is unique due to its specific combination of functional groups and carbon chain length, which can influence its reactivity and applications. The presence of both methoxy and nitro groups on the benzene ring provides distinct chemical properties that can be exploited in various synthetic and research contexts.

Properties

Molecular Formula

C13H15NO8

Molecular Weight

313.26 g/mol

IUPAC Name

3-(4,5-dimethoxy-2-nitrophenyl)pentanedioic acid

InChI

InChI=1S/C13H15NO8/c1-21-10-5-8(7(3-12(15)16)4-13(17)18)9(14(19)20)6-11(10)22-2/h5-7H,3-4H2,1-2H3,(H,15,16)(H,17,18)

InChI Key

YMKNYHIMOZLIIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(CC(=O)O)CC(=O)O)[N+](=O)[O-])OC

Origin of Product

United States

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